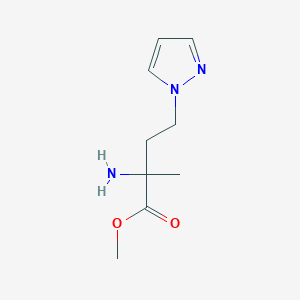
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides under basic conditions.
Amidation: The final step involves the reaction of the alkylated imidazole with 2-(methylamino)butanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with imidazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar biological activities.
2-Ethyl-4-methylimidazole: A structurally related compound with different substitution patterns on the imidazole ring.
1-Methylimidazole: A simpler imidazole derivative with distinct chemical properties.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methylamino groups on the imidazole ring enhances its potential for diverse interactions with biological targets.
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
4-(2-ethylimidazol-1-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-9-13-5-7-14(9)6-4-8(12-2)10(11)15/h5,7-8,12H,3-4,6H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
KHWJKVGANCQMKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CCC(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium(1+) 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-sulfinate](/img/structure/B13483174.png)

![2-[3-(fluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B13483199.png)
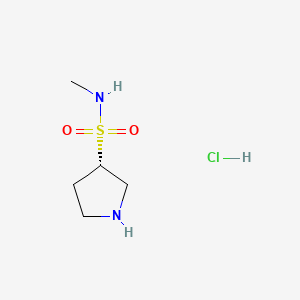



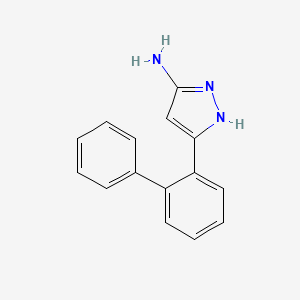
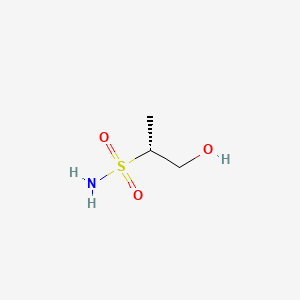
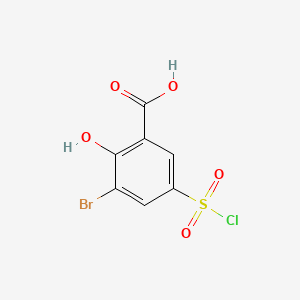
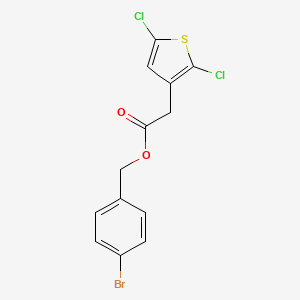
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
